molecular formula C17H12N2O2 B11112851 5-(1-Aziranyl)-3-methyl-6H-anthra[1,9-CD]isoxazol-6-one

5-(1-Aziranyl)-3-methyl-6H-anthra[1,9-CD]isoxazol-6-one

Cat. No.: B11112851
M. Wt: 276.29 g/mol
InChI Key: OJEWATLFLUHWOV-UHFFFAOYSA-N
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Description

5-(1-Aziranyl)-3-methyl-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is notable for its unique structure, which includes an aziridine ring, a methyl group, and an anthraquinone moiety fused with an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aziranyl)-3-methyl-6H-anthra[1,9-CD]isoxazol-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate β-keto esters, aldehydes, and hydroxylamine under catalytic conditions. For instance, the use of nano-silica sulfuric acid as a catalyst can facilitate the cyclocondensation reaction, yielding the desired isoxazole derivative under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(1-Aziranyl)-3-methyl-6H-anthra[1,9-CD]isoxazol-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(1-Aziranyl)-3-methyl-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with specific molecular targets. For instance, as a G9a inhibitor, the compound binds to the active site of the enzyme, preventing the methylation of histone H3 at lysine 9. This inhibition can lead to changes in gene expression and induce apoptosis in cancer cells . The aziridine ring’s reactivity also allows it to form covalent bonds with nucleophilic residues in proteins, further contributing to its biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

10-(aziridin-1-yl)-12-methyl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

InChI

InChI=1S/C17H12N2O2/c1-9-8-12(19-6-7-19)13-14-15(9)18-21-17(14)11-5-3-2-4-10(11)16(13)20/h2-5,8H,6-7H2,1H3

InChI Key

OJEWATLFLUHWOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=C(C4=CC=CC=C4C2=O)ON=C13)N5CC5

Origin of Product

United States

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